molecular formula C12H13N3O2 B2957150 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 926271-74-1

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2957150
CAS No.: 926271-74-1
M. Wt: 231.255
InChI Key: ATNQFACEBKQXSB-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based acetic acid derivative featuring a pyridin-2-yl substituent at the 1-position of the pyrazole ring. The 3- and 5-positions are methylated, while the 4-position is linked to an acetic acid moiety. Such structural features make it a versatile intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or antimicrobial agents.

Properties

IUPAC Name

2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-10(7-12(16)17)9(2)15(14-8)11-5-3-4-6-13-11/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQFACEBKQXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their molecular features, and reported properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
2-[3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic Acid (Target Compound) C₁₂H₁₃N₃O₂ 243.26 Pyridin-2-yl at 1-position Potential pharmaceutical intermediate
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid C₇H₁₀N₂O₂ 154.17 No pyridinyl substituent Base structure for derivatization
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid C₉H₁₄N₂O₂ 182.22 Ethyl at 1-position Cataloged for life science research
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic Acid C₇H₉N₃O₄ 199.16 Nitro at 4-position Electron-withdrawing group enhances reactivity
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-ylacetic Acid C₁₄H₁₂F₃N₂O₃ 329.25 Trifluoromethylphenyl, oxo group Enhanced lipophilicity and stability
2-{3,5-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic Acid C₁₃H₁₁F₃N₃O₂ 310.25 Trifluoromethylpyridinyl substituent High-purity fluorinated analog (discontinued)

Physicochemical Properties

  • Solubility : The pyridin-2-yl group in the target compound likely improves solubility in polar solvents compared to alkyl-substituted analogs (e.g., C₉H₁₄N₂O₂) due to enhanced hydrogen-bonding capacity.
  • Melting Points : Nitro-substituted derivatives (e.g., C₇H₉N₃O₄) may exhibit higher melting points due to stronger intermolecular interactions from the nitro group .

Biological Activity

2-[3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 926271-74-1
  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.26 g/mol

Synthesis

The synthesis of pyrazole derivatives, including this compound, typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature that employ different catalysts and reagents to achieve high yields and purity.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit promising anticancer properties. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and prostate cancer cells. For instance, a study highlighted the antiproliferative effects of a series of 1H-pyrazole derivatives against multiple cancer types, suggesting their potential as anticancer agents .
Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)10.5Significant inhibition
HepG2 (Liver)8.3Moderate inhibition
PC3 (Prostate)12.0Notable inhibition

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties. A study evaluated several pyrazole derivatives for their ability to inhibit COX enzymes, which are key players in inflammatory processes:

  • COX Inhibition : The compound demonstrated selective inhibition of COX-2 over COX-1, indicating its potential for treating inflammatory diseases with reduced gastrointestinal side effects .
Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index
2-[3,5-dimethyl...]0.0340.0521.53

Antibacterial and Antiviral Activity

Emerging studies suggest that pyrazole derivatives may possess antibacterial and antiviral properties. The mechanism often involves interference with bacterial metabolism or viral replication pathways .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with a similar structure to 2-[3,5-dimethyl...] showed significant cytotoxicity against lung and colorectal cancer cells .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory activity, a subset of pyrazole compounds was tested in vivo using carrageenan-induced paw edema models in rats. Results showed that the tested compounds significantly reduced edema compared to control groups .

Q & A

Q. What are the established synthetic routes for 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of pyridine-containing precursors with dimethylpyrazole derivatives. A common strategy involves:

  • Step 1 : Cyclocondensation of a pyridine-substituted hydrazine with diketones or β-keto esters under reflux in ethanol or acetic acid.
  • Step 2 : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or KOH in aqueous methanol to yield the carboxylic acid .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of hydrazine to diketone) significantly affect yield. Triethylamine is often used to neutralize HCl byproducts in analogous chloroacetamide syntheses .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions on the pyrazole and pyridine rings. Key signals include:
    • Pyrazole C-H protons: δ 6.1–6.8 ppm (multiplet for substituted pyrazole).
    • Acetic acid protons: δ 3.5–4.2 ppm (singlet for -CH2_2-COOH) .
  • X-ray crystallography : Resolves stereoelectronic effects of the pyridinyl group on pyrazole ring planarity. Intermolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen stabilizes the crystal lattice .

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based activity assays.
  • Proteomics : Use as a biochemical reagent to study protein-ligand interactions via affinity chromatography or surface plasmon resonance .
  • Comparative studies : Compare activity with analogs lacking the pyridinyl group to evaluate its role in binding .

Advanced Research Questions

Q. How should researchers address contradictory data in biological activity studies?

Conflicting results (e.g., variable IC50_{50} values across assays) may arise from:

  • Solvent effects : Use standardized solvents (e.g., DMSO for stock solutions) to minimize interference.
  • Substituent variability : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified pyridinyl or methyl groups. For example, halogenation (e.g., bromine at the pyrazole 4-position) enhances electrophilicity and binding affinity in related compounds .
  • Statistical validation : Replicate assays ≥3 times and apply ANOVA to assess significance .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the pyridinyl nitrogen and carboxylic acid oxygen are key hydrogen-bond acceptors .
  • Molecular Dynamics (MD) : Simulate binding to protein active sites (e.g., COX-2) over 100 ns trajectories to assess stability.
  • Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores .

Q. How can solubility challenges in aqueous assays be mitigated?

  • Co-solvents : Use 10–20% ethanol or PEG-400 to enhance solubility without denaturing proteins.
  • Salt formation : Convert the carboxylic acid to sodium or ammonium salts (tested in buffer solutions with pH 6.5–7.4) .
  • Prodrug strategies : Synthesize ester prodrugs (e.g., methyl ester) that hydrolyze in vivo .

Q. What role do halogen substituents play in modifying the compound’s reactivity or bioactivity?

Halogenation at the pyrazole 4-position (e.g., bromine) increases electrophilicity, enhancing interactions with nucleophilic protein residues. For example:

  • Brominated analogs : Show 2–3× higher inhibition of Leishmania major enzymes compared to non-halogenated derivatives .
  • Synthetic methods : Use N-bromosuccinimide (NBS) in DMF under inert atmosphere for regioselective bromination .

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